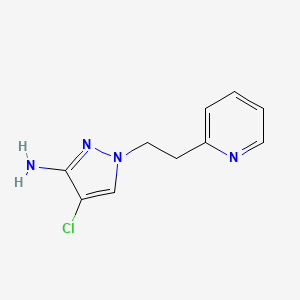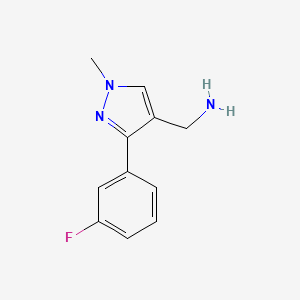
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an ethyl-pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and subsequent alkylation with 2-(pyridin-2-yl)ethyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the chloro group or the pyrazole ring.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.
Pyrazolopyridines: Another class of compounds with a fused pyrazole and pyridine ring system, exhibiting diverse pharmacological properties.
Uniqueness
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
4-chloro-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
InChIキー |
RQEJGVPJXYZVDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)






![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)
